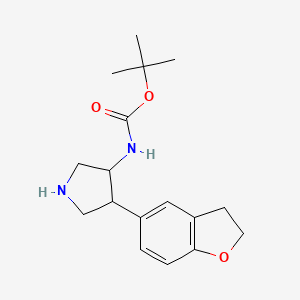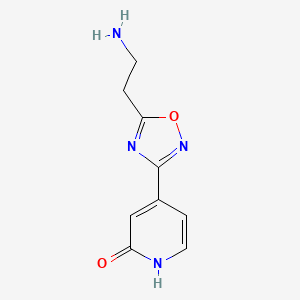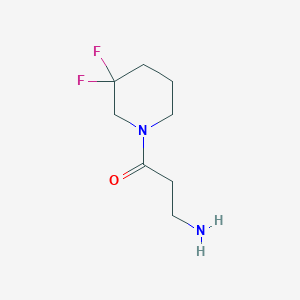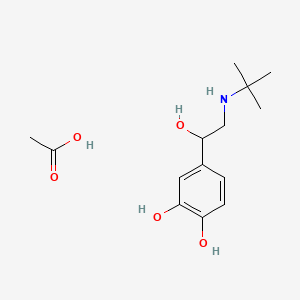![molecular formula C5H2Cl2N4O2S B1488557 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride CAS No. 1250998-35-6](/img/structure/B1488557.png)
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride
Overview
Description
“5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride” is a heterocyclic compound . It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like our compound of interest, has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds have been studied extensively . These compounds are known to participate in various chemical reactions due to their unique structure and properties .Scientific Research Applications
Synthesis of Complexes
This compound can be used as a reactant for the synthesis of various complexes, such as Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in catalysis and materials science due to their unique chemical properties .
Antimalarial Activity
Derivatives of triazolopyrimidine have been investigated as dihydroorotate dehydrogenase inhibitors with antimalarial activity. The sulfonyl chloride group in the compound could potentially be utilized to develop new antimalarial agents .
Vilsmeier Reaction
The compound may serve as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic synthesis for introducing formyl groups into aromatic systems .
Pharmacological Research
Triazolopyrimidine derivatives have been studied for their pharmacological activity caused by binding to HIV TAR RNA. The compound could be explored for its potential interactions with viral RNA structures .
Therapeutic Targets for Disorders
Fatty acid-binding proteins (FABPs) isoforms, such as FABP4 and FABP5, are recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Triazolopyrimidine derivatives could be designed to modulate these proteins’ activity .
Anticancer Agents
The triazolopyrimidine scaffold is widely used to design anticancer agents. A series of triazolopyrimidine indole derivatives have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines .
Safety and Hazards
The safety information available indicates that “5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride” may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride is the Cyclin Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride interacts with CDK2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, key proteins in the ERK signaling pathway . The suppression of this pathway can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
The ERK signaling pathway is the primary biochemical pathway affected by 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride . This pathway plays a critical role in regulating cell proliferation and survival . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Result of Action
The result of the action of 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride is the inhibition of cell proliferation. The compound induces cell cycle arrest and apoptosis in cancer cells . It also regulates cell cycle-related and apoptosis-related proteins in these cells .
properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O2S/c6-3-1-2-11-4(8-3)9-5(10-11)14(7,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOPVYLMRIZALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)S(=O)(=O)Cl)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1488474.png)





![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)
![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)
![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)